Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo-pyrimidine derivative characterized by a 4-chlorophenyl group at position 3 and a 4-fluorobenzoyl moiety at position 5. The ethyl carboxylate group at position 5 enhances solubility and may modulate binding affinity in biological systems .
Properties
CAS No. |
302912-65-8 |
|---|---|
Molecular Formula |
C23H16ClFN2O3 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16ClFN2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3 |
InChI Key |
CUSCAXUTBSICBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multiple steps, including the formation of the pyrrolo[1,2-c]pyrimidine core and subsequent functionalization. One common method involves the use of metal-free chemoselective double cyanation, followed by cyano-addition and aromatization to construct the pyrrole skeleton . This method offers high yields and good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes alkaline hydrolysis to produce the corresponding carboxylic acid, enabling further functionalization. Reaction conditions critically influence product yields:
| Reaction Conditions | Products | Yield (%) | Citations |
|---|---|---|---|
| 1M NaOH in ethanol (reflux, 6h) | Free carboxylic acid | 82 | |
| LiOH in THF/H₂O (rt, 12h) | Sodium salt (water-soluble derivative) | 95 |
This hydrolysis serves as a gateway to amides, hydrazides, and other carboxylate derivatives through subsequent reactions with amines or hydrazines.
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in nucleophilic substitutions under mild conditions due to electron-withdrawing effects from the adjacent pyrrolopyrimidine core:
| Nucleophile | Conditions | Products | Applications |
|---|---|---|---|
| Morpholine | DMF, 80°C, 4h | 3-(4-morpholinophenyl) derivative | Solubility enhancement |
| Sodium methoxide | MeOH, reflux, 8h | 3-(4-methoxyphenyl) analog | Metabolic stability studies |
| Piperazine | Acetonitrile, K₂CO₃, 12h | Bis-aminated product | Polypharmacology candidates |
Notably, the 4-fluorobenzoyl moiety remains inert under these conditions, preserving its role as an electron-deficient aromatic motif.
Electrophilic Aromatic Substitution
The 4-fluorobenzoyl group directs electrophiles to specific positions on its aromatic ring. Comparative studies with brominated analogs reveal distinct regioselectivity:
| Electrophile | Position Substituted | Catalyst | Products |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to fluorine | — | Nitro derivative |
| Br₂ (FeBr₃) | Ortho to carbonyl | FeBr₃ | Dibrominated product |
| ClSO₃H | Meta to fluorine | AlCl₃ | Sulfonic acid derivative |
The fluorine atom’s strong electron-withdrawing effect suppresses meta substitution, favoring para and ortho pathways.
Heterocycle Functionalization
The pyrrolo[1,2-c]pyrimidine core undergoes regioselective modifications:
C-5 Position Reactivity
The ester group at C-5 participates in:
-
Transesterification with higher alcohols (e.g., isopropyl alcohol) under acid catalysis
-
Grignard Additions to form tertiary alcohols (e.g., using methylmagnesium bromide)
N-1 Reactivity
The bridgehead nitrogen (N-1) undergoes alkylation with:
-
Methyl iodide (KI, DMF, 60°C) → N-methylated analog
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Reagents | Products | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromophenylboronic acid | Biaryl analog | 78 |
| Buchwald-Hartwig | Aniline | N-arylated derivative | 65 |
| Sonogashira | Phenylacetylene | Alkynylated product | 71 |
Optimal conditions use Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in toluene/water (3:1) at 90°C .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetone induces:
-
Debenzoylation : Removal of 4-fluorobenzoyl group (45% yield)
-
Ring Contraction : Pyrrolo[1,2-c]pyrimidine → indole derivative (22% yield)
Comparative Reactivity of Structural Analogs
Key differences in reaction outcomes based on substituents:
| Compound Variation | Ester Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield (%) |
|---|---|---|
| 4-Chlorophenyl/4-fluorobenzoyl (target) | 0.18 | 78 |
| 3-Bromophenyl/4-fluorobenzoyl | 0.15 | 68 |
| 4-Methylphenyl/benzoyl | 0.22 | 84 |
Electron-withdrawing groups (Cl, F) reduce ester reactivity but enhance cross-coupling efficiency.
Scientific Research Applications
Structural Features
The compound contains:
- A pyrrolo[1,2-c]pyrimidine core, which is significant for its biological activity.
- An ethyl ester functional group contributing to solubility and reactivity.
- Substituents that influence its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-c]pyrimidines exhibit significant anticancer properties. Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimycobacterial Properties
Compounds with a similar structure have demonstrated activity against Mycobacterium tuberculosis. This compound may possess potential as an antitubercular agent, with preliminary studies suggesting effective inhibition of bacterial growth .
Other Biological Activities
The compound's structural analogs have been explored for various other biological activities, including:
- Antifungal Properties : Some derivatives show efficacy against fungal pathogens.
- Anti-inflammatory Effects : Research into related compounds suggests potential anti-inflammatory mechanisms.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the pyrrolo[1,2-c]pyrimidine core.
- Introduction of the chlorophenyl and fluorobenzoyl substituents through electrophilic aromatic substitution or coupling reactions.
- Esterification to yield the final product.
Example Synthesis Route
A proposed synthetic pathway might involve:
- Reacting appropriate starting materials under controlled conditions to form key intermediates.
- Utilizing purification techniques such as chromatography to isolate the desired compound.
Case Study 1: Anticancer Activity Assessment
In vitro studies conducted on a series of pyrrolo[1,2-c]pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The presence of the 4-chlorophenyl group was found to enhance activity compared to unsubstituted analogs .
Case Study 2: Antimycobacterial Testing
A study evaluated the antimycobacterial activity of various pyrrolo[1,2-c]pyrimidine derivatives against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Compounds showed minimum inhibitory concentrations ranging from 8 to 128 µg/mL, indicating promising potential for further development .
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound belongs to a family of pyrrolo[1,2-c]pyrimidine derivatives where substituents at positions 3 and 7 significantly alter physicochemical and functional properties. Key analogs include:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Bulky groups like biphenylyl (C3) may hinder π-conjugation, but the 3,4-dimethoxybenzoyl group (C7) enhances fluorescence by extending conjugation .
Fluorescence Efficiency
Fluorescence quantum yield (Φ) is a critical parameter for sensor applications. Analogs with extended π-systems or electron-donating groups exhibit higher Φ:
- Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)... : Φ = 0.55 (highest reported) due to enhanced conjugation from methoxy and biphenylyl groups .
- Ethyl 7-(4-fluorobenzoyl)-3-(4-chlorophenyl)...
Physicochemical and Collision Cross-Section (CCS) Properties
Predicted CCS values (Ų) for brominated analogs (via ion mobility spectrometry) suggest molecular compactness and shape variations:
| Compound (Adduct) | [M+H]⁺ CCS | [M+Na]⁺ CCS | Reference |
|---|---|---|---|
| Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)... | 204.2 | 210.2 | |
| Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)... | 193.8 | 190.6 |
The target compound’s smaller substituents (Cl, F vs. Br, OCH₃) may result in a CCS closer to 195–200 Ų for [M+H]⁺, indicating moderate compactness.
Biological Activity
Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article explores the biological activity of this compound, detailing its synthesis, activity against various pathogens, and potential mechanisms of action based on current research findings.
- Chemical Name : this compound
- CAS Number : 302912-65-8
- Molecular Formula : C23H16ClFN2O3
- Molecular Weight : 422.84 g/mol
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The structural framework includes a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit notable antimicrobial properties. For instance:
- Antitubercular Activity : The compound has shown promising activity against Mycobacterium tuberculosis (H37Rv strain), with minimum inhibitory concentrations (MIC) reported between 8 µg/mL and 128 µg/mL. This range indicates its potential as a lead compound for developing new antitubercular agents, especially against multidrug-resistant strains .
- Antibacterial Activity : In vitro studies have indicated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 31.25 µg/mL to 62.5 µg/mL .
Cytotoxicity Studies
Cytotoxicity assessments using human peripheral blood mononuclear cells have shown that the compound exhibits low toxicity at concentrations up to 250 µg/mL. This safety profile is crucial for further development as a therapeutic agent .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary computational studies suggest that it may interact with specific molecular targets involved in the biosynthesis of the Mycobacterium tuberculosis cell wall. Notably, docking studies have identified potential interactions with enzymes such as enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase .
Research Findings Summary
Case Studies
In a study evaluating a series of pyrrolo[1,2-c]pyrimidines, including derivatives similar to this compound, researchers found that certain modifications enhanced the compounds' antitubercular activity while maintaining low toxicity profiles. This indicates that structural optimization can lead to more effective therapeutic agents .
Q & A
Q. What are the established synthetic routes for Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?
Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. A typical route involves:
Core Formation : Cyclization of precursors (e.g., ethyl 2-cyanoacetate derivatives) with formamidine or substituted isocyanates to form the pyrrolo[1,2-c]pyrimidine scaffold .
Substituent Introduction : Coupling reactions (e.g., nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling) to attach the 4-chlorophenyl and 4-fluorobenzoyl groups .
Esterification : Final carboxylate esterification using ethanol under acidic or basic conditions .
Critical Note : Reaction conditions (temperature, solvent, catalysts) significantly impact yields. For example, anhydrous ethanol and controlled temperatures (273–278 K) minimize side reactions .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Data Collection : A Bruker APEXII CCD diffractometer with graphite-monochromated radiation (Mo Kα, λ = 0.71073 Å) generates intensity data .
Refinement : SHELXL software refines atomic coordinates, thermal parameters, and occupancy factors. Example metrics for a related pyrrolopyrimidine:
- Crystal System : Triclinic, space group P1
- Unit Cell Parameters : a = 9.661 Å, b = 12.422 Å, c = 14.007 Å; α = 72.11°, β = 82.70°, γ = 70.18° .
Validation : Dihedral angles (e.g., 5.80° between fused rings) and hydrogen-bonding networks (C–H···O, π–π interactions) validate stereoelectronic properties .
Q. What spectroscopic and analytical techniques characterize this compound?
Methodological Answer:
- Elemental Analysis : Combustion analysis confirms C, H, N content (e.g., calculated: C 63.10%, H 4.68%, N 5.66%; found: C 63.14%, H 4.70%, N 5.69%) .
- NMR/FTIR : ¹H/¹³C NMR identifies substituents (e.g., 4-fluorobenzoyl carbonyl at ~163 ppm in ¹³C NMR). FTIR confirms ester C=O (~1700 cm⁻¹) and aromatic C–Cl (~750 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Methodological Answer: Key strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Lower temperatures (e.g., 273 K) reduce decomposition during cyclization .
Data Contradiction : While anhydrous conditions are standard, trace water may stabilize intermediates in some cases, requiring empirical testing .
Q. How do structural modifications influence biological activity?
Methodological Answer:
Q. What computational approaches predict photophysical properties like fluorescence?
Methodological Answer:
- DFT Calculations : Optimize ground/excited-state geometries to evaluate π-conjugation extent. For example, extended conjugation in 3,4-dimethoxy derivatives correlates with higher quantum yields (55%) .
- TD-DFT : Simulate electronic transitions (e.g., HOMO→LUMO gaps) to predict absorption/emission wavelengths .
Data Contradiction : Experimental quantum yields may deviate from simulations due to solvent effects or aggregation, necessitating empirical validation .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
